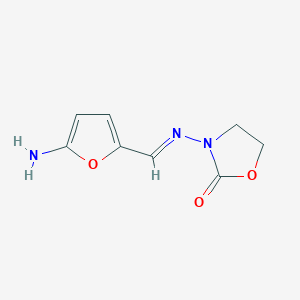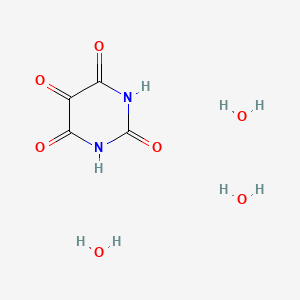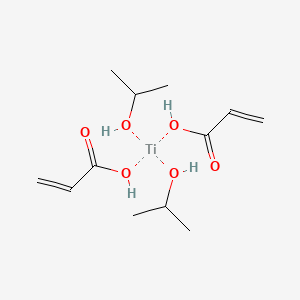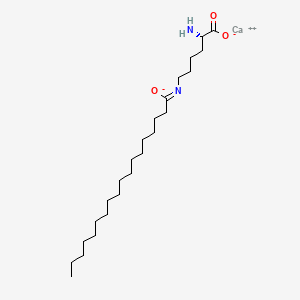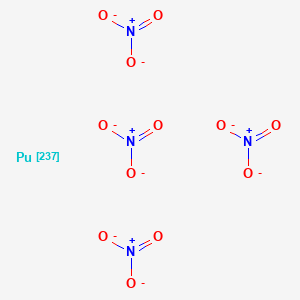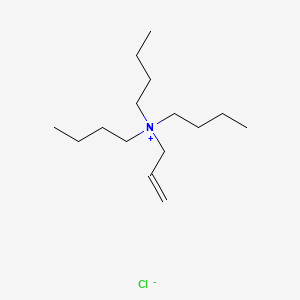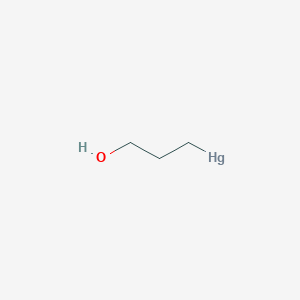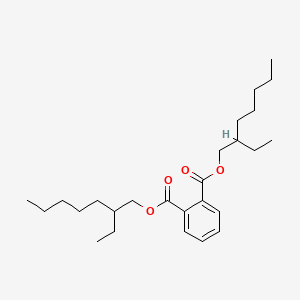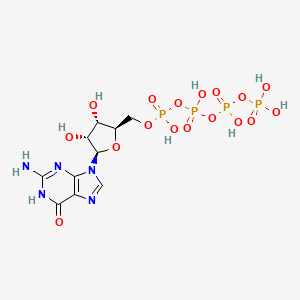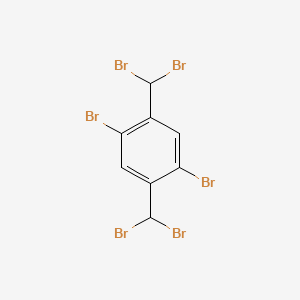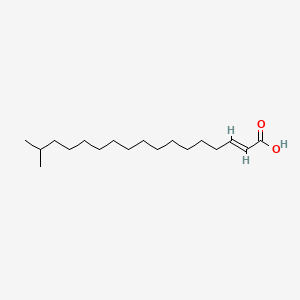
1-Methyl-3-undecylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-undecylindan is an organic compound with the molecular formula C21H34 It is a derivative of indane, characterized by the presence of a methyl group at the first position and an undecyl group at the third position of the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-undecylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-undecylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the indane ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated indane derivatives, nitro-indane derivatives.
Applications De Recherche Scientifique
1-Methyl-3-undecylindan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-undecylindan involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in microbes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-phenylindane: Similar structure but with a phenyl group instead of an undecyl group.
1-Methyl-3-ethylindane: Similar structure but with an ethyl group instead of an undecyl group.
1-Methyl-3-propylindane: Similar structure but with a propyl group instead of an undecyl group.
Uniqueness
1-Methyl-3-undecylindan is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
94157-88-7 |
|---|---|
Formule moléculaire |
C21H34 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-methyl-3-undecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C21H34/c1-3-4-5-6-7-8-9-10-11-14-19-17-18(2)20-15-12-13-16-21(19)20/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3 |
Clé InChI |
UIMULSDDSCTUGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1CC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
